Product packaging for Ibrutinib N1-Oxide(Cat. No.:)

Ibrutinib N1-Oxide

Cat. No.: B1160891
M. Wt: 456.5
Attention: For research use only. Not for human or veterinary use.
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Description

Ibrutinib N1-Oxide (CAS 2437254-47-0) is an oxidative metabolite of Ibrutinib, a first-in-class, irreversible Bruton's Tyrosine Kinase (BTK) inhibitor . As a reference standard, this compound is primarily used in analytical research, including High-Performance Liquid Chromatography (HPLC) for method development and validation, enabling precise quantification and metabolic profiling of Ibrutinib in preclinical and clinical studies . Researchers value this compound for investigating the pharmacokinetic profile and metabolic pathways of Ibrutinib, which is extensively metabolized in the liver . Understanding the formation and behavior of metabolites like this compound is critical for assessing drug-drug interactions, particularly with CYP3A4 inhibitors or inducers . Furthermore, this metabolite is a vital tool in advanced research aimed at understanding the complex mechanisms behind acquired resistance to Ibrutinib therapy, such as mutations in the BTK gene (e.g., C481S) or upregulation of alternative survival pathways . By studying metabolites and their interactions, scientists can work to develop next-generation therapeutics and overcome treatment limitations in B-cell malignancies . This product is intended for research purposes as an analytical standard and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₅H₂₄N₆O₃

Molecular Weight

456.5

Origin of Product

United States

Chemical and Synthetic Aspects of Ibrutinib N1 Oxide

Synthetic Methodologies for Ibrutinib (B1684441) N1-Oxide

The synthesis of Ibrutinib N1-Oxide is primarily approached from the perspective of its formation as an impurity during the synthesis or degradation of Ibrutinib. Direct synthesis is not commonly reported in the literature; instead, its formation is often a result of oxidative conditions applied to Ibrutinib.

Forced degradation studies of Ibrutinib have shown its susceptibility to oxidative stress, which can lead to the formation of N-oxide derivatives. tandfonline.comresearchgate.netnih.gov The pyrazolopyrimidine core of Ibrutinib contains nitrogen atoms that are susceptible to oxidation. The N1-position of the pyrazole (B372694) ring is a potential site for such oxidation.

The formation of this compound can be intentionally induced for analytical and characterization purposes by treating Ibrutinib with common oxidizing agents. A potential, though not explicitly detailed in the reviewed literature for this specific compound, synthetic route would involve the reaction of Ibrutinib with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent. The reaction would proceed as a standard N-oxidation of a heterocyclic amine.

Table 1: Potential Reagents for the Synthesis of this compound from Ibrutinib

Oxidizing AgentPotential Solvent(s)General Reaction Conditions
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), ChloroformRoom temperature or slightly elevated
Hydrogen peroxide (H₂O₂)Acetic acid, Methanol (B129727)Room temperature or gentle heating
Oxone® (Potassium peroxymonosulfate)Water/Acetonitrile (B52724) mixtureRoom temperature

It is important to note that such reactions may yield a mixture of products, including other oxidized species, necessitating robust purification methods.

Isolation and Purification Strategies for this compound

As this compound is often present as an impurity in the bulk drug substance of Ibrutinib, its isolation and purification are critical for obtaining a pure reference standard for analytical purposes. High-performance liquid chromatography (HPLC) is the predominant technique for the separation and quantification of Ibrutinib and its impurities. tandfonline.comijpsonline.comijpsonline.comoup.comresearchgate.netjetir.org

Several stability-indicating HPLC methods have been developed to separate Ibrutinib from its degradation products, including those formed under oxidative stress. tandfonline.comnih.govijpsonline.comijpsonline.com These methods typically employ reverse-phase columns with C18 stationary phases and a gradient elution using a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile. tandfonline.comnih.govoup.comresearchgate.net

For the isolation of larger quantities of this compound for structural elucidation and further studies, preparative HPLC is the method of choice. oup.comnih.gov This technique utilizes larger columns and higher flow rates to separate components of a mixture on a larger scale.

Table 2: Exemplary Chromatographic Conditions for the Separation of Ibrutinib and its Impurities

ParameterCondition 1Condition 2
Column X-Select CSH, C18, 150 mm × 4.6 mm, 3.5 µm tandfonline.comX-Bridge C18, 150 x 4.6 mm, 3.5 μm oup.com
Mobile Phase A Not specified tandfonline.com10 mM potassium dihydrogen phosphate with 0.025% trifluoroacetic acid (pH ~ 5.5) and acetonitrile (85:15) oup.com
Mobile Phase B Not specified tandfonline.com10 mM potassium dihydrogen phosphate with 0.07% trifluoroacetic acid (pH ~ 5.5) and acetonitrile (30:70) oup.com
Flow Rate 1.0 mL/min tandfonline.comNot specified
Detection PDA and QDa mass detectors tandfonline.comPDA at 220 nm oup.com

Following preparative HPLC, the collected fractions containing this compound would be subjected to solvent evaporation to yield the purified compound. The purity of the isolated compound is then confirmed using analytical HPLC.

Stereochemical Considerations in the Synthesis of this compound and Related Analogs

The stereochemistry of this compound is determined by the chiral center at the C3 position of the piperidine (B6355638) ring, which is in the (R)-configuration. This chirality is introduced early in the synthesis of Ibrutinib through the use of a chiral building block, namely (R)-1-Boc-3-hydroxypiperidine. thermofisher.comchemicalbook.comgoogle.com

The synthesis of (R)-1-Boc-3-hydroxypiperidine can be achieved through various methods, including the reduction of 3-pyridone followed by Boc protection and resolution, or through asymmetric synthesis from achiral starting materials. google.comgoogle.com The enantiomeric purity of this intermediate is crucial as it dictates the stereochemical purity of the final Ibrutinib product and, consequently, any of its derivatives, including the N1-Oxide.

The N-oxidation reaction at the pyrazole ring does not affect the existing chiral center on the piperidine moiety. Therefore, the synthesis of (R)-Ibrutinib N1-Oxide requires the use of (R)-Ibrutinib as the starting material. If a racemic mixture of Ibrutinib were used, a racemic mixture of the N1-Oxide would be obtained.

The synthesis of related analogs with different stereochemistry would necessitate the use of the corresponding chiral piperidine intermediates, such as (S)-1-Boc-3-hydroxypiperidine for the synthesis of the (S)-enantiomer.

Derivatization and Structural Modification of this compound for Structure-Activity Relationship Studies

While direct derivatization of this compound for SAR studies is not extensively documented, the wealth of information on Ibrutinib analogs provides a strong basis for predicting potential modifications. mdpi.comnih.govnih.govmdpi.comdntb.gov.uamdpi.com The primary goal of such studies would be to understand how the N1-oxide functionality influences the biological activity, selectivity, and pharmacokinetic properties compared to the parent drug, Ibrutinib.

Potential sites for derivatization on the this compound molecule include:

The Acrylamide (B121943) Moiety: The Michael acceptor is crucial for the covalent inhibition of BTK by Ibrutinib. wikipedia.org Modifications to this group, such as the introduction of substituents on the double bond, could modulate its reactivity and, consequently, its inhibitory mechanism and potency.

The Phenoxyphenyl Group: This part of the molecule occupies a hydrophobic pocket in the BTK active site. Derivatization of the phenyl rings with various substituents (e.g., halogens, alkyl, or alkoxy groups) could impact binding affinity and selectivity.

The Piperidine Ring: While the (R)-configuration is established, modifications at other positions of the piperidine ring could be explored to probe for additional interactions within the binding site.

The Amino Group of the Pyrazolopyrimidine Core: This group is involved in hydrogen bonding interactions. Its modification or replacement could significantly alter the binding mode and affinity.

Table 3: Potential Derivatization Strategies for this compound

Site of DerivatizationPotential ModificationRationale for SAR Study
Acrylamide MoietyIntroduction of α-substituentsModulate Michael acceptor reactivity and covalent binding kinetics.
Phenoxyphenyl GroupSubstitution on the terminal phenyl ringProbe hydrophobic interactions and improve selectivity.
Piperidine RingIntroduction of substituents at C2, C4, C5, or C6Explore additional binding interactions and influence conformation.
4-Amino GroupAcylation or alkylationInvestigate the importance of the hydrogen bond donor capability.

These derivatization strategies, guided by computational modeling and the existing knowledge of Ibrutinib's SAR, could lead to the development of novel analogs with potentially improved therapeutic profiles.

Metabolic Formation and Biotransformation Pathways of Ibrutinib N1 Oxide

Metabolic Profiling and Identification of Ibrutinib N1-Oxide in In Vitro Systems (e.g., microsomes, hepatocytes)

Studies conducted using in vitro systems such as human liver microsomes and hepatocytes have been instrumental in identifying the major metabolites of Ibrutinib. nih.gov These experiments have consistently identified metabolites M37 (dihydrodiol metabolite), M35 (phenyl-hydroxylated metabolite), M34, and M25. nih.govdrugbank.com this compound has not been reported as a product in these metabolic profiling studies.

Biotransformation Kinetics of this compound in Non-Human Biological Systems

No data is available regarding the biotransformation kinetics (such as Km or Vmax) of this compound in any non-human biological system. Kinetic studies have focused on the formation of the major metabolites.

Comparative Analysis of N1-Oxidation with Other Ibrutinib Metabolic Pathways

The established metabolic pathways for Ibrutinib are significant and well-characterized. The main routes include:

Epoxidation and Hydrolysis: Formation of the dihydrodiol metabolite (PCI-45227 or M37), which is an active metabolite, via epoxidation of the acryloyl moiety followed by hydrolysis. drugbank.com

Hydroxylation: Oxidation of the phenoxyphenyl group to form metabolite M35. drugbank.com

Piperidine (B6355638) Ring Opening: Cleavage of the piperidine ring followed by oxidation to form metabolites M25 and M34. drugbank.com

Glutathione (B108866) Conjugation: An extrahepatic pathway that can become more prominent, especially when CYP3A4 activity is inhibited. nih.gov

Based on the comprehensive analysis of the available scientific literature, there is a significant lack of specific preclinical data for the compound "this compound." The vast majority of research focuses on the parent drug, ibrutinib, and some of its other metabolites.

One identified metabolite of ibrutinib is PCI-45227 (also known as M37). fda.gov This metabolite is formed through metabolic pathways involving epoxidation and hydrolysis, rather than N1-oxidation. drugbank.com Studies have indicated that PCI-45227 is an active inhibitor of Bruton's tyrosine kinase (BTK), but its potency is approximately 15 times lower than that of the parent compound, ibrutinib. fda.gov Other described metabolic pathways for ibrutinib include the hydroxylation of the phenyl group to form M35 and the opening of the piperidine ring to form M34. drugbank.com

Due to the absence of specific research data on "this compound" in the public domain, a detailed preclinical pharmacological characterization as per the requested outline cannot be provided. The available information centers on ibrutinib and its other characterized metabolites.

Preclinical Pharmacological Characterization of Ibrutinib N1 Oxide

In Vivo Pharmacological Evaluation in Animal Models

Ibrutinib (B1684441) N1-Oxide is a metabolite of Ibrutinib. fda.gov In preclinical rat models, following oral administration of the parent drug Ibrutinib, it is readily absorbed and metabolized. mdpi.com Ibrutinib itself has a reported short half-life in rodents of approximately one hour, which is notably shorter than the 4-12 hours observed in humans. researchgate.net The parent compound, Ibrutinib, is primarily metabolized by the cytochrome P450 enzyme CYP3A4. europa.eufda.gov

One of the known metabolites of Ibrutinib is PCI-45227, a dihydrodiol metabolite, which has been characterized in pharmacokinetic studies. fda.govmdpi.com Following a single oral dose of Ibrutinib in preclinical cancer models, the median time to maximum plasma concentration (Tmax) for both Ibrutinib and its metabolite PCI-45227 ranged from 1 to 2 hours. fda.gov The mean terminal half-life (T1/2) for both compounds was observed to be between 4 and 7 hours in these models. fda.gov In a mass balance trial, it was noted that Ibrutinib and the metabolite PCI-45227 together constituted less than 10% of the total drug-related radioactivity in the blood, indicating extensive metabolism into numerous other metabolites. fda.gov The inter-subject variability for the metabolite PCI-45227 was lower than that of the parent compound, with a coefficient of variation (CV%) ranging from 40.6% to 64.9% for the area under the curve (AUC) and Cmax, respectively. fda.gov

Studies in mice have highlighted the significant role of CYP3A in Ibrutinib's metabolism. nih.gov In mice genetically engineered to lack CYP3A isoforms, the systemic exposure (AUC) to Ibrutinib increased approximately 10-fold, demonstrating that CYP3A-mediated metabolism is a primary driver of its elimination. nih.gov This extensive first-pass metabolism, rather than poor absorption, is considered a key factor for the bioavailability of the parent drug. mdpi.com

Table 1: Single-Dose Pharmacokinetic Parameters of Ibrutinib and Metabolite PCI-45227 in Preclinical Cancer Models

Compound Median Tmax (hours) Mean Terminal T1/2 (hours)
Ibrutinib 1 - 2 4 - 7
PCI-45227 1 - 2 4 - 7

Data derived from studies in preclinical cancer models following oral administration of Ibrutinib. fda.gov

Preclinical studies utilizing animal models have demonstrated that Ibrutinib effectively inhibits the proliferation and survival of malignant B-cells in vivo. europa.euwikipedia.org This activity has been observed to cause regression in xenograft mouse models of B-cell malignancies. drugbank.com The mechanism involves the inhibition of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway that is often overactive in these cancers. europa.euwikipedia.org

In xenograft models of triple-negative breast cancer, treatment with the parent compound Ibrutinib has been shown to significantly reduce the frequency of myeloid-derived suppressor cells (MDSCs) in both the spleen and the tumor. mdpi.comnih.gov Furthermore, Ibrutinib treatment in tumor-bearing mice has enhanced the efficacy of anti-PD-L1 therapy. researchgate.net In mouse models of neuroblastoma, Ibrutinib has been shown to reduce MDSC-mediated immunosuppression. researchgate.net The drug also demonstrated efficacy in animal models of lung cancer and suppressed tumor growth in models of endometrial cancer. nih.gov

Ibrutinib N1-Oxide is identified as a metabolite of Ibrutinib, with one specific active metabolite, PCI-45227 (a dihydrodiol metabolite), being approximately 15 times less potent as a BTK inhibitor than the parent drug, Ibrutinib. fda.govmdpi.com The majority of in vivo efficacy studies focus on the parent compound, Ibrutinib, due to its significantly higher potency.

The parent compound, Ibrutinib, demonstrates significant immunomodulatory effects in animal models, primarily through its action on various immune cell subsets. nih.gov A key effect is the modulation of myeloid-derived suppressor cells (MDSCs), which are known for their immunosuppressive functions in the tumor microenvironment. mdpi.com

In mouse models of neuroblastoma, breast cancer, and melanoma, Ibrutinib treatment resulted in a significant reduction of MDSCs in the spleen and within the tumor itself. researchgate.net This effect is dependent on BTK, as it was not observed in mice with a BTK mutation. researchgate.net Ibrutinib treatment was also found to inhibit the production of nitric oxide and the expression of immunosuppressive cytokines by MDSCs. researchgate.net

Beyond MDSCs, Ibrutinib influences T-cell activity. It can inhibit inducible T-cell kinase (ITK), which leads to a shift in T-helper cell differentiation, favoring the anti-cancer Th1 response over the Th2 response. mdpi.comnih.gov In a mouse model, Ibrutinib was shown to directly reduce the transcriptional profile associated with T-cell exhaustion, an effect that was independent of BTK, suggesting ITK as a likely target. nih.gov Furthermore, in a mouse model of psoriatic inflammation, Ibrutinib significantly decreased dermal IL-17A-producing γδ T cells. nih.gov

Table 2: Summary of Ibrutinib's Immunomodulatory Effects in Animal Models

Immune Cell Type Model Observed Effect Reference
Myeloid-Derived Suppressor Cells (MDSCs) Neuroblastoma, Breast Cancer, Melanoma Reduced frequency in spleen and tumor; Reduced nitric oxide production mdpi.comresearchgate.net
T-helper cells (Th1/Th2) General Shifts balance towards Th1 phenotype via ITK inhibition mdpi.comnih.gov
CD8 T-cells General Prevents exhaustion (BTK-independent) nih.gov

Evaluation of Efficacy in Animal Models Compared to Parent Ibrutinib

Comparative Preclinical Pharmacology: this compound versus Ibrutinib

Ibrutinib is the primary, highly potent, active pharmaceutical ingredient, while this compound is one of its metabolites. fda.gov The core of the pharmacological activity resides with Ibrutinib, which acts as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). europa.eu

In vivo studies extensively document the efficacy of Ibrutinib in reducing tumor burden in xenograft models of B-cell malignancies and its immunomodulatory effects, such as reducing MDSC populations and modulating T-cell function. drugbank.comresearchgate.net Given that this compound is a product of Ibrutinib's metabolism and the known active metabolite is substantially less potent, the preclinical pharmacological profile is dominated by the parent drug. The extensive metabolism of Ibrutinib is a key pharmacokinetic feature, with studies in CYP3A-deficient mice showing a ~10-fold increase in Ibrutinib exposure, confirming that this metabolic pathway is the main route of elimination. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Ibrutinib
This compound
PCI-45227
PD-L1
IL-17A

Analytical and Bioanalytical Methodologies for Ibrutinib N1 Oxide

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of Ibrutinib (B1684441) and its metabolites in both pharmaceutical formulations and complex biological matrices. ipinnovative.com

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used method for the quantification of Ibrutinib in bulk drug and pharmaceutical dosage forms, and these methods provide a blueprint for the analysis of Ibrutinib N1-Oxide. ipinnovative.comsaspublishers.com A typical method involves a reversed-phase C18 column, which is effective for separating Ibrutinib, a compound with low polarity, from potential impurities. mdpi.com

Method development focuses on optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp peak shape, a reasonable retention time, and sufficient resolution from other components. mdpi.comtsijournals.com For instance, a mobile phase consisting of a buffer like phosphoric acid or potassium dihydrogen phosphate (B84403) and an organic solvent such as acetonitrile (B52724) is common. mdpi.comtsijournals.com UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 259 nm or 290 nm. saspublishers.commdpi.com

Validation of these HPLC methods is performed according to ICH guidelines to ensure they are selective, linear, precise, accurate, and robust. saspublishers.commdpi.com

Table 1: Example of HPLC Method Parameters for Ibrutinib Analysis

ParameterConditionSource
Stationary Phase (Column)Reversed-phase C18 (e.g., 150mm x 4.6 mm, 5µm) saspublishers.commdpi.com
Mobile PhaseAcetonitrile and 0.01 mol/L phosphoric acid (pH 3.5) (35:65 v/v) mdpi.com
Flow Rate1.0 mL/min mdpi.com
Column Temperature35 °C mdpi.com
Detection Wavelength259 nm mdpi.com
Injection Volume20 µL mdpi.com

For the trace analysis of Ibrutinib and its metabolites like this compound in biological matrices such as human plasma or cerebrospinal fluid, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. innovareacademics.ininnovareacademics.innih.gov These bioanalytical methods are crucial for pharmacokinetic studies. innovareacademics.innih.gov

Development of an LC-MS/MS method involves chromatographic separation followed by mass spectrometric detection. innovareacademics.in The separation is typically achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and/or methanol (B129727) with an acidic modifier like formic acid to promote ionization. innovareacademics.ininnovareacademics.in

The mass spectrometer operates in multiple reaction monitoring (MRM) mode, which provides high specificity. innovareacademics.ininnovareacademics.in In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. For Ibrutinib, the transition of m/z 441.2 → 55.01 is often monitored. innovareacademics.in For this compound (Molecular Weight: 456.5 g/mol ), a similar method would be developed by identifying its unique precursor-to-product ion transition. synzeal.com An internal standard, often a deuterated version of the drug like Ibrutinib-d5, is used to ensure accurate quantification. innovareacademics.inmdpi.com

Table 2: Example of LC-MS/MS Method Parameters for Ibrutinib Bioanalysis

ParameterConditionSource
Chromatographic SystemUHPLC or HPLC nih.gov
Stationary Phase (Column)Symmetry C18 (75 mm × 4.6 mm, 3.5 µm) innovareacademics.in
Mobile PhaseGradient elution with acetonitrile, methanol, and 0.1% v/v formic acid innovareacademics.in
Ionization ModePositive Ion Electrospray (ESI+) mdpi.com
Detection ModeMultiple Reaction Monitoring (MRM) innovareacademics.inmdpi.com
MRM Transition (Ibrutinib)m/z 441.2 → 55.01 innovareacademics.in
Internal StandardIbrutinib-d5 (m/z 446.5 → 60.01) innovareacademics.ininnovareacademics.in

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic and Spectrometric Characterization Methods

While chromatography is used for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of compounds like this compound.

For this compound, NMR would be the definitive method to confirm the position of the N-oxide functional group on the pyrazolopyrimidine core. The introduction of an oxygen atom on one of the nitrogen atoms would induce predictable changes in the chemical shifts of nearby protons and carbons compared to the spectra of the parent Ibrutinib, allowing for precise structural assignment. researchgate.net These techniques are critical during the synthesis of reference standards and in metabolite identification studies. bruker.com

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. copernicus.orgnih.gov This capability allows for the determination of the elemental composition of an unknown compound or metabolite from its exact mass. nih.govscirp.org For this compound, HRMS would confirm its molecular formula as C₂₅H₂₄N₆O₃. synzeal.comsynzeal.com

Furthermore, tandem HRMS (MS/MS) experiments are used to study the fragmentation patterns of the molecule. scirp.org By inducing fragmentation and analyzing the exact masses of the resulting product ions, chemists can deduce the structure of different parts of the molecule. lcms.cz This fragmentation analysis is crucial for distinguishing between isomers and confirming the identity of metabolites isolated from complex mixtures. copernicus.orglcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. austinpublishinggroup.com The key validation parameters, as defined by regulatory bodies like the FDA and ICH guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). payeshdarou.irwho.int

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by a regression coefficient (r²) value greater than 0.99. payeshdarou.irresearchgate.net

Accuracy: This measures the closeness of the experimental value to the true value. It is often expressed as the percentage of recovery or relative error (%RE). For bioanalytical methods, accuracy should be within ±15% of the nominal value (±20% at the LLOQ). payeshdarou.irwho.int

Precision: This assesses the degree of scatter between a series of measurements. It is reported as the percent relative standard deviation (%RSD) and should not exceed 15% (20% at the LLOQ). innovareacademics.inpayeshdarou.ir

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. mdpi.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For bioanalytical methods, this is often referred to as the Lower Limit of Quantification (LLOQ). payeshdarou.ir

Table 3: Representative Bioanalytical Method Validation Parameters for Ibrutinib

Validation ParameterTypical Acceptance Criteria / FindingSource
Linearity Range (Plasma)0.5–48 ng/mL or 1-600 ng/mL innovareacademics.inpayeshdarou.ir
Correlation Coefficient (r²)> 0.99 payeshdarou.ir
Accuracy (%RE)Within ±15% (±20% at LLOQ) payeshdarou.irwho.int
Precision (%RSD)< 15% (< 20% at LLOQ) innovareacademics.inpayeshdarou.ir
Lower Limit of Quantification (LLOQ)0.5 ng/mL payeshdarou.ir
Recovery> 99% innovareacademics.in

Compound List

Sample Preparation Strategies for Analysis in Complex Biological Matrices from Preclinical Studies

Following a comprehensive review of scientific literature, specific documented methodologies detailing the sample preparation of the compound "this compound" from complex biological matrices in preclinical studies could not be identified. The available research primarily focuses on the parent drug, ibrutinib, and its other major metabolites, such as the dihydrodiol metabolite (PCI-45227).

Bioanalytical methods for ibrutinib and its metabolites in preclinical settings, which often utilize animal models such as rats and mice, commonly employ several established sample preparation strategies to remove interfering substances from biological matrices like plasma. innovareacademics.ininnovareacademics.inmdpi.com These techniques are crucial for ensuring the accuracy and sensitivity of subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). innovareacademics.ininnovareacademics.in

The principal sample preparation techniques documented for ibrutinib and its metabolites include:

Protein Precipitation (PPT): This is a rapid and straightforward method used to remove proteins from plasma samples. It typically involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample. mdpi.comeuropa.eu The solvent denatures and precipitates the proteins, which are then separated by centrifugation. The resulting supernatant, containing the analyte of interest, can be directly injected into the LC-MS/MS system or further processed. For the simultaneous analysis of multiple Bruton's tyrosine kinase (BTK) inhibitors, including ibrutinib and its active metabolite, a simple protein precipitation step using acetonitrile has been successfully employed. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is another common technique used to isolate analytes from biological fluids based on their differential solubility in two immiscible liquid phases. For the analysis of ibrutinib in plasma, ethyl acetate (B1210297) has been used as the extraction solvent. innovareacademics.ininnovareacademics.in In this procedure, the plasma sample is mixed with the organic solvent, and after vigorous mixing and centrifugation, the analytes partition into the organic layer, leaving behind proteins and other endogenous components in the aqueous layer. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for chromatographic analysis. One study reported a liquid-liquid extraction method using ethyl acetate for quantifying ibrutinib in human plasma. innovareacademics.in

Solid-Phase Extraction (SPE): SPE is a more selective sample clean-up technique that utilizes a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. While widely used in bioanalysis for its efficiency in providing clean extracts, specific applications of SPE for this compound in preclinical studies were not found in the reviewed literature.

While these methods are well-established for ibrutinib and its other metabolites, it is important to note that the optimal extraction strategy for this compound would require specific method development and validation. The physicochemical properties of this compound, which may differ from the parent drug and other metabolites, would influence the choice of extraction solvent, pH, and sorbent material to ensure adequate recovery and minimize matrix effects.

The table below summarizes the sample preparation methods found for ibrutinib in preclinical and clinical biological matrices, which could serve as a starting point for the development of a method for this compound.

Table 1: Summary of Sample Preparation Methods for Ibrutinib

Matrix Preparation Method Details Reference
Human Plasma Liquid-Liquid Extraction (LLE) Extraction Solvent: Ethyl Acetate innovareacademics.in
Rat Plasma Liquid-Liquid Extraction (LLE) Extraction Solvents: Ethyl acetate:dichloromethane (90:10) innovareacademics.in
Human Plasma Protein Precipitation (PP) Precipitating Agent: Acetonitrile mdpi.com

Structural Activity Relationship Sar and Computational Analyses of Ibrutinib N1 Oxide

Molecular Docking and Dynamics Simulations of Ibrutinib (B1684441) N1-Oxide with BTK and Other Protein Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Ibrutinib N1-Oxide, and its protein targets at an atomic level. researchgate.netnih.gov

Interaction with Bruton's Tyrosine Kinase (BTK):

Ibrutinib is known to be a potent, irreversible inhibitor of BTK, forming a covalent bond between its acrylamide (B121943) group and a key cysteine residue (Cys481) in the BTK active site. drugbank.com This interaction effectively blocks the enzyme's catalytic activity. drugbank.com A computational investigation into this compound would begin by modeling its interaction within the same BTK binding pocket (PDB ID: 5P9J). nih.gov

The primary alteration in this compound is the oxidation of the N1 nitrogen on the pyrazolo[3,4-d]pyrimidine ring. This N-oxide group introduces a highly polar moiety capable of acting as a strong hydrogen bond acceptor. researchgate.netresearchgate.net Molecular docking simulations would be employed to predict the preferred binding pose of this compound. These simulations would assess whether the fundamental binding mode is conserved or if the N-oxide group induces a new orientation to form favorable hydrogen bonds with amino acid residues in the active site, potentially altering binding affinity.

Following docking, multi-nanosecond MD simulations can provide insights into the stability of the docked pose and the dynamics of the protein-ligand complex within a simulated physiological environment. nih.govdiva-portal.org These simulations can reveal fluctuations in the binding pocket, the stability of key hydrogen bonds over time, and whether the reactive acrylamide group remains optimally positioned to form the covalent bond with Cys481.

Interaction with Off-Target Kinases:

Ibrutinib is not entirely selective for BTK and is known to inhibit other kinases that share a similar cysteine residue, including members of the epidermal growth factor receptor (EGFR) family, TEC, and ITK. mdpi.comresearchgate.netnih.gov This off-target activity is believed to be responsible for some of its side effects. mdpi.com Computational studies are crucial for predicting whether the N1-oxide modification alters this selectivity profile. Docking this compound into the active sites of these off-target kinases could predict changes in binding affinity. The introduction of the polar N-oxide group might create steric hindrance or unfavorable interactions in the binding sites of some kinases while potentially enhancing binding in others, thus shifting the selectivity profile.

Table 1: Potential Protein Targets for Computational Analysis of this compound

Protein TargetRolePotential Impact of N1-Oxide Modification
Bruton's Tyrosine Kinase (BTK) Primary therapeutic target; crucial for B-cell signaling. biorxiv.orgAltered binding affinity and orientation; potential change in covalent modification efficiency.
Epidermal Growth Factor Receptor (EGFR) Off-target; associated with side effects. mdpi.comPotential decrease in binding, possibly leading to a better side-effect profile.
Interleukin-2-inducible T-cell kinase (ITK) Off-target; involved in T-cell signaling. researchgate.netPotential modulation of off-target activity.
Tyrosine-protein kinase TEC Off-target; Tec family kinase similar to BTK. researchgate.netPredicted change in inhibitory potency due to altered interactions in the active site.
NUDT5 / NUDT14 Atypical off-targets; Ibrutinib shows noncovalent binding. acs.orgThe N-oxide could disrupt the noncovalent interactions observed with the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N1-Oxide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net While no specific QSAR studies on this compound derivatives have been published, a hypothetical study can be outlined to demonstrate the approach.

A QSAR study would involve the design and synthesis of a library of this compound analogs with diverse substituents at various positions on the molecule. The biological activity of these compounds (e.g., IC₅₀ values against BTK) would be determined experimentally. Subsequently, a wide range of molecular descriptors for each analog would be calculated, including:

Electronic Descriptors: (e.g., partial charges, dipole moment) reflecting the molecule's electronic properties.

Steric Descriptors: (e.g., molecular volume, surface area) describing the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) quantifying the molecule's lipophilicity.

Topological Descriptors: Numerical values derived from the 2D representation of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model is built to relate these descriptors to the observed biological activity. researchgate.net A robust model would have high predictive power, allowing researchers to estimate the activity of novel, yet-to-be-synthesized this compound derivatives, thereby guiding the optimization of lead compounds. nih.gov

Table 2: Hypothetical QSAR Data for this compound Derivatives

CompoundR-Group (on phenoxy ring)LogP (Descriptor)Molecular Volume (Descriptor)Predicted BTK IC₅₀ (nM)
N1-Oxide-1 -H4.8450 ų5.2
N1-Oxide-2 -F4.9455 ų4.8
N1-Oxide-3 -Cl5.3465 ų6.5
N1-Oxide-4 -CH₃5.2470 ų5.9
N1-Oxide-5 -OCH₃4.9475 ų7.1

Note: This table is for illustrative purposes only to demonstrate the concept of a QSAR study.

In Silico Prediction of Metabolic Pathways and Target Engagement

In silico tools play a vital role in predicting the metabolic fate of drug candidates. Ibrutinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of several oxidative metabolites, including an active dihydrodiol metabolite (M37). nih.govnih.gov Another known metabolic route for compounds with an electrophilic acrylamide moiety is conjugation with glutathione (B108866) (GSH), which can be an important extrahepatic clearance pathway. nih.govresearchgate.net

For this compound, computational models can predict its metabolic stability and pathways. A key metabolic reaction for N-oxides is enzymatic reduction back to the parent amine. researchgate.netacs.org This reduction can occur under hypoxic conditions, such as those found in solid tumors, which has been exploited in the design of hypoxia-activated prodrugs. acs.org Therefore, in silico models would likely predict that this compound could be reduced back to Ibrutinib in vivo. This raises the possibility of this compound acting as a prodrug of Ibrutinib.

Computational tools can also predict sites of metabolism on the molecule, helping to identify potential new metabolites. Regarding target engagement, computational methods can predict if the N1-oxide metabolite retains affinity for BTK. units.it As discussed in the docking section, this is critical to understanding whether the metabolite is active, inactive, or has a different target profile. Cellular target engagement assays, such as the NanoBRET system, can then be used to experimentally validate these in silico predictions for the compound in live cells. acs.org

Rational Design Principles for Modifying N-Oxide Moieties to Influence Biological Activity

The N-oxide moiety is a versatile functional group in medicinal chemistry that can be rationally incorporated into a drug molecule to achieve specific design goals. researchgate.net

Prodrug Design for Targeted Activation: One of the most compelling rationales for developing this compound is as a prodrug. The N-oxide group generally increases polarity and water solubility, which can alter pharmacokinetics. researchgate.net The key advantage is its potential for bioreduction to the active parent drug, Ibrutinib. Since this reduction is often favored in the hypoxic environment of tumors, this compound could theoretically provide more targeted delivery of the active agent to cancer cells, potentially reducing systemic exposure and off-target effects. researchgate.netacs.org

Modulation of Physicochemical Properties: The introduction of a polar N-O bond can significantly increase the aqueous solubility of a drug molecule compared to its parent amine. researchgate.net This modification could be used to improve the formulation characteristics of Ibrutinib.

Altering Target Affinity and Selectivity: The N-oxide acts as a hydrogen bond acceptor and alters the electronic distribution of the heterocyclic ring system. sci-hub.se This can be used to fine-tune the binding interactions with the target protein. Rational design could involve modifying other parts of the Ibrutinib scaffold in concert with the N-oxide to optimize interactions within the BTK active site or to disrupt binding to off-targets. For example, if the N-oxide slightly weakens BTK binding, other substituents could be modified to regain that affinity, while hopefully retaining the benefits of reduced off-target activity.

Overcoming Resistance: While not directly related to the N1-oxide itself, rational design of new derivatives is a key strategy to overcome drug resistance. For Ibrutinib, a common resistance mechanism is the C481S mutation, which prevents covalent binding. researchgate.net While this compound would likely be ineffective against this mutation if it relies on the same covalent mechanism, the principles of rational design guide the creation of new analogs, potentially including N-oxides on different scaffolds, to inhibit these resistant forms of BTK.

Degradation and Stability Pathways of Ibrutinib N1 Oxide

Identification of Degradation Products and Their Formation Mechanisms

Ibrutinib (B1684441) N1-Oxide is itself a product of the degradation of Ibrutinib, particularly through oxidative pathways. The formation of N-oxides is a common metabolic and degradation route for drugs containing tertiary amine functionalities, such as the piperidine (B6355638) ring in Ibrutinib.

Formation of Ibrutinib N1-Oxide from Ibrutinib:

Forced degradation studies on Ibrutinib have shown that it is susceptible to degradation under oxidative stress. sci-hub.se The nitrogen atom at the 1-position of the pyrazolopyrimidine ring system of Ibrutinib is a tertiary amine and is prone to oxidation. This oxidation leads to the formation of this compound. The reaction is typically mediated by oxidizing agents, such as hydrogen peroxide, or can occur via autooxidation. rsc.org

The general mechanism for the formation of an N-oxide from a tertiary amine involves the donation of a lone pair of electrons from the nitrogen atom to an oxygen atom from an oxidizing agent.

Reduction: N-oxides can be reduced back to the corresponding tertiary amine (Ibrutinib in this case). This can occur in the presence of reducing agents or under certain biological conditions.

Rearrangement Reactions: Under specific conditions, such as in the presence of acid anhydrides or certain metals, N-oxides can undergo rearrangements like the Meisenheimer rearrangement.

Dealkylation: Although less common, dealkylation of the N-oxide is another possible degradation route.

Without specific experimental data on the forced degradation of this compound, the identification of its specific degradation products remains theoretical.

Stability Under Varied Environmental Conditions (e.g., pH, light, temperature, oxidation)

The stability of this compound is a critical factor for its use as a reference standard and in research. While comprehensive stability data specifically for this compound is limited, information can be extrapolated from studies on Ibrutinib and general knowledge of N-oxide compounds.

pH: Ibrutinib itself shows pH-dependent solubility, with lower solubility at higher pH. nih.gov The parent drug is sensitive to both acidic and alkaline hydrolysis. sci-hub.seresearchgate.net Aromatic N-oxides are weak bases and can be protonated to form stable hydroxyammonium (B8646004) species. nih.gov The stability of this compound is therefore expected to be influenced by pH, potentially being more stable in neutral to slightly acidic conditions and more susceptible to degradation or rearrangement under strongly acidic or alkaline conditions.

Light: Forced degradation studies on Ibrutinib have indicated that it is relatively stable under photolytic stress. sci-hub.seresearchgate.net Many N-oxide transformation products of other pharmaceuticals have also been found to be stable under solar photolysis. nih.gov It is therefore plausible that this compound exhibits reasonable stability when exposed to light, although direct, prolonged exposure to high-intensity UV light should be avoided as a general precaution.

Temperature: Ibrutinib has been found to be stable with respect to heat. researchgate.net N-oxides as a class are generally thermally stable under typical storage conditions. rsc.org However, elevated temperatures can accelerate other degradation pathways, especially in the presence of other stressors like moisture or reactive impurities. For instance, in the solid-state, heating a taxane (B156437) derivative led to the formation of its N-oxide form. jst.go.jp

Oxidation: this compound is an oxidation product, and as such, it is generally resistant to further oxidation at the N1-position. However, the rest of the molecule still contains sites that could be susceptible to further oxidative degradation under harsh conditions. The presence of residual oxidants from its synthesis, such as hydrogen peroxide, could also impact its long-term stability. nih.gov

The following table summarizes the likely stability profile of this compound based on available data for the parent compound and the general properties of N-oxides.

ConditionExpected Stability of this compoundRationale/Remarks
pH Likely sensitive to extremes of pHParent Ibrutinib is sensitive to acid and base hydrolysis. sci-hub.seresearchgate.net N-oxides can undergo pH-dependent reactions.
Light Expected to be relatively stableParent Ibrutinib is stable to light. sci-hub.seresearchgate.net Many pharmaceutical N-oxides show photostability. nih.gov
Temperature Expected to be relatively stable at ambient and refrigerated temperaturesParent Ibrutinib is stable to heat. researchgate.net N-oxides are generally thermally stable. rsc.org
Oxidation Generally stable to further N-oxidationThe N1-position is already oxidized. Other parts of the molecule may be susceptible to harsh oxidative conditions.

Implications for Compound Handling and Storage in Research Laboratories

The stability profile of this compound has direct implications for its handling and storage in a laboratory setting to ensure its integrity for use as an analytical standard or research tool.

Handling:

Standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed.

Given that the parent compound, Ibrutinib, can cause skin irritation, direct contact with this compound should be avoided. acs.org

To avoid contamination, clean spatulas and glassware should be used.

Solutions should be prepared in appropriate, inert solvents. The solubility of the compound should be considered when choosing a solvent.

Storage:

Temperature: For long-term storage, it is recommended to store this compound in a refrigerator at 2-8°C, as suggested by several suppliers. nih.gov Some sources recommend storage in a freezer. adventchembio.com Storing at low temperatures minimizes the potential for thermal degradation.

Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen. Some N-oxides are known to be hygroscopic. nih.gov

Light: Although expected to be relatively stable, it is good practice to store the compound in a light-resistant container or in the dark to prevent any potential photolytic degradation.

Purity: As this compound is often formed under oxidative conditions, it is crucial to ensure that the material is free from residual oxidizing agents, like peroxides, which could affect its stability over time. nih.gov

By adhering to these handling and storage guidelines, the chemical integrity of this compound can be maintained, ensuring the reliability of experimental results.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Ibrutinib (B1684441) N1-Oxide

Ibrutinib N1-Oxide is recognized as a metabolite and potential impurity of ibrutinib. Its chemical structure is formally described as 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one N1-oxide, with the oxygen atom attached to one of the nitrogen atoms in the pyrazolopyrimidine ring system. allmpus.comsvaklifesciences.com This modification results in a molecular formula of C25H24N6O3 and a molecular weight of 456.5 g/mol . allmpus.compharmaceresearch.com

While the parent drug, ibrutinib, is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, the specific enzymatic pathways leading to the formation of this compound are not extensively detailed in publicly available literature. drugbank.comdovepress.com The identification of this compound has largely been in the context of characterizing ibrutinib's metabolic and degradation profiles. nih.gov Studies on ibrutinib's degradation have shown its susceptibility to oxidative conditions, which could be a potential route for the formation of N-oxide derivatives. nih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one N1-oxide allmpus.com
Alternate Name (R)-1-(1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 5-oxide pharmaceresearch.compharmaffiliates.compharmaceresearch.compharmaceresearch.com
CAS Number 2437254-47-0 pharmaceresearch.compharmaffiliates.compharmaceresearch.comkantech.co.inaxios-research.comsynzeal.com
Molecular Formula C25H24N6O3 allmpus.compharmaceresearch.comsynzeal.com
Molecular Weight 456.5 g/mol allmpus.compharmaceresearch.comsynzeal.com
Appearance Not specified in available literature
Solubility Soluble in MEOH-DMSO allmpus.com
Storage 2-8°C allmpus.com

Identification of Key Unanswered Questions and Research Gaps

The current body of knowledge on this compound is characterized by several significant gaps. The lack of dedicated research on this specific compound means that many fundamental questions remain unanswered.

Key Unanswered Questions:

Synthesis: What are the specific and efficient synthetic routes for preparing this compound for research purposes? While it is available from commercial suppliers, the synthetic methodologies are not detailed in academic literature.

Mechanism of Formation: Which specific CYP450 isoenzymes or other metabolic pathways are responsible for the formation of this compound in vivo? Is its formation a result of enzymatic metabolism, spontaneous degradation, or both?

Biological Activity: What is the precise biological activity profile of this compound? Does it retain any inhibitory activity against BTK or other kinases? Does it have any unique biological effects, either beneficial or detrimental?

Pharmacokinetics: What are the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile? How does its half-life compare to that of ibrutinib?

Clinical Relevance: What, if any, is the clinical relevance of this compound? Does its formation contribute to the therapeutic efficacy or adverse effect profile of ibrutinib?

Proposed Avenues for Future Preclinical and Mechanistic Investigations of this compound

To address the existing knowledge gaps, a structured research program would be necessary. The following are proposed avenues for future preclinical and mechanistic investigations:

Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic method for this compound would be the first critical step to enable further research. This would be followed by comprehensive characterization using modern analytical techniques.

In Vitro Metabolism Studies: Incubation of ibrutinib with a panel of recombinant human CYP450 enzymes could pinpoint the specific enzymes responsible for N-oxidation. Studies using human liver microsomes and hepatocytes would provide a more comprehensive picture of its metabolic formation.

In Vitro Pharmacology: The synthesized this compound should be screened against a panel of kinases, with a primary focus on BTK, to determine its inhibitory activity. Cellular assays using B-cell lines could then be employed to assess its impact on downstream signaling pathways.

Preclinical Pharmacokinetic Studies: Administration of this compound to animal models would be essential to determine its pharmacokinetic profile and to understand its in vivo fate.

Comparative Studies: Direct comparative studies of the biological and pharmacological effects of this compound with the parent drug, ibrutinib, and its other major metabolites, such as the dihydrodiol metabolite, would provide valuable context for its potential role.

Potential Relevance of this compound in the Discovery and Development of Next-Generation BTK Inhibitors or Related Agents

While the current data on this compound is sparse, understanding its properties could have implications for the future of BTK inhibitor development.

Metabolic Stability: If this compound is a significant metabolite, understanding its formation could inform the design of next-generation BTK inhibitors with improved metabolic stability. By modifying the pyrazolopyrimidine core, medicinal chemists could potentially block this metabolic pathway, leading to a longer half-life and more consistent drug exposure.

Prodrug Strategies: Although less likely given the nature of N-oxidation, in some instances, metabolites can have more favorable properties than the parent drug. A thorough investigation of this compound's activity and safety profile would be necessary to explore any potential as a therapeutic agent in its own right or as a lead for designing novel prodrugs.

Understanding Off-Target Effects: The off-target effects of ibrutinib are a key consideration in the development of more selective BTK inhibitors. Characterizing the full metabolic profile of ibrutinib, including minor metabolites like this compound, and their individual biological activities is crucial to fully understand the parent drug's safety profile and to design next-generation inhibitors with fewer adverse effects.

Informing Bioanalytical Method Development: A comprehensive understanding of all major and minor metabolites, including this compound, is essential for the development of robust and accurate bioanalytical methods to monitor ibrutinib and its metabolic fate in clinical studies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Ibrutinib N1-Oxide?

  • Methodological Answer : Synthesis should follow protocols validated for kinase inhibitor derivatives, emphasizing regioselective oxidation of Ibrutinib. Characterization requires multi-modal analysis:

  • Structural Confirmation : Use high-resolution NMR (¹H, ¹³C) and LC-MS to verify the N1-oxide modification .
  • Purity Assessment : Employ HPLC with UV/Vis detection (≥95% purity threshold) and residual solvent analysis via GC-MS .
  • Stability Testing : Perform accelerated stability studies under varied pH, temperature, and light conditions to identify degradation pathways .

Q. How should researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer : Use human liver microsomes or hepatocyte models to assess metabolic stability (e.g., half-life, intrinsic clearance). Include:

  • CYP450 Inhibition Screening : Test against major isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
  • Plasma Protein Binding : Apply equilibrium dialysis or ultrafiltration with LC-MS quantification .
  • Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption, with P-gp transporter inhibition controls .

Q. What statistical considerations are critical for validating reproducibility in this compound studies?

  • Methodological Answer :

  • Replication : Perform ≥3 independent experimental replicates to account for batch variability .
  • Power Analysis : Predefine sample sizes using pilot data to ensure statistical significance (α=0.05, power=0.8) .
  • Error Reporting : Quantify technical vs. biological variability and propagate uncertainties in dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different hematologic malignancies?

  • Methodological Answer :

  • Pathway-Specific Profiling : Use phosphoproteomics (e.g., BTK, PI3K/AKT/mTOR targets) in primary patient-derived cells to compare signaling inhibition across malignancies .
  • Single-Cell RNA Sequencing : Identify tumor subpopulations with differential drug sensitivity, contextualizing contradictory bulk-tissue findings .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate preclinical data, stratifying results by model type (e.g., xenograft vs. PDX) and dosing regimens .

Q. What strategies optimize experimental design for studying this compound in combination therapies?

  • Methodological Answer :

  • Synergy Scoring : Use Chou-Talalay or Bliss independence models to distinguish additive vs. synergistic effects with BCL-2 inhibitors (e.g., venetoclax) .
  • Sequential Dosing : Test pre-treatment with this compound to prime cells for apoptosis before adding secondary agents .
  • Resistance Modeling : Co-culture with stromal cells or cytokine-enriched media to mimic microenvironment-driven resistance .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer :

  • Pharmacodynamic Bridging : Correlate tumor drug concentrations (via LC-MS/MS) with target engagement (e.g., BTK occupancy assays) .
  • Metabolite Profiling : Identify active/inactive metabolites in plasma/tissue using untargeted metabolomics .
  • Toxicity-Adjusted Dosing : Integrate MTD (maximum tolerated dose) data from rodent models with human hepatocyte toxicity screens .

Data Presentation and Validation Guidelines

  • Tables/Figures :
    • Table 1 : Comparative IC₅₀ values of Ibrutinib vs. N1-Oxide derivative in primary CLL/MCL cells (include SEM and p-values) .
    • Figure 1 : Proposed metabolic pathways of this compound, annotated with major CYP450 isoforms and reactive intermediates .
  • Reproducibility : Adhere to CONSORT for clinical data and ARRIVE for preclinical studies, detailing randomization, blinding, and exclusion criteria .
  • Limitations : Explicitly address batch-to-b variability in oxidation reactions and off-target kinase inhibition risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.